molecular formula C9H14N2O3 B3366185 Succinimide, N-(morpholinomethyl)- CAS No. 13314-97-1

Succinimide, N-(morpholinomethyl)-

Cat. No.: B3366185
CAS No.: 13314-97-1
M. Wt: 198.22 g/mol
InChI Key: YQXGXEUSFRFHRR-UHFFFAOYSA-N
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Description

Succinimide, N-(morpholinomethyl)- is a compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by a succinimide group, which is a cyclic imide. Succinimide, N-(morpholinomethyl)- is synthesized through the Mannich reaction, which involves the condensation of succinimide, morpholine, and formaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinimide, N-(morpholinomethyl)- is typically synthesized via the Mannich condensation reaction. This reaction involves the combination of succinimide, morpholine, and formaldehyde in an equimolar ratio. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired Mannich base .

Industrial Production Methods

Industrial production of succinimides, including Succinimide, N-(morpholinomethyl)-, often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-(morpholinomethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of Succinimide, N-(morpholinomethyl)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from the reactions of Succinimide, N-(morpholinomethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield succinimide derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents .

Scientific Research Applications

Succinimide, N-(morpholinomethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Succinimide, N-(morpholinomethyl)- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Succinimide, N-(morpholinomethyl)- include:

  • N-Chlorosuccinimide
  • N-Bromosuccinimide
  • Ethosuximide
  • Phensuximide
  • Methsuximide

Uniqueness

What sets Succinimide, N-(morpholinomethyl)- apart from these similar compounds is its unique structure, which includes a morpholinomethyl group. This structural feature imparts specific chemical and biological properties to the compound, making it useful in a variety of applications .

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGXEUSFRFHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157979
Record name Succinimide, N-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-97-1
Record name 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13314-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, N-(morpholinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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